molecular formula C8H7IO3 B1319260 4-Iodo-3-methoxybenzoic acid CAS No. 282087-44-9

4-Iodo-3-methoxybenzoic acid

Cat. No.: B1319260
CAS No.: 282087-44-9
M. Wt: 278.04 g/mol
InChI Key: WUGQVHZHKSOODO-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups at the 4 and 3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Iodo-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 3-methoxybenzoic acid. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the 4-position of the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to couple 3-methoxybenzoic acid with an appropriate iodinating reagent .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Halogenated derivatives, alkylated derivatives.

    Oxidation Products: Esters, anhydrides.

    Reduction Products: Alcohols, aldehydes.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methoxybenzoic acid: Similar structure but with the methoxy group at the 2-position.

    3-Iodo-4-methoxybenzoic acid: Similar structure but with the iodine and methoxy groups swapped positions.

    4-Methoxybenzoic acid: Lacks the iodine substituent

Uniqueness

4-Iodo-3-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

4-iodo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGQVHZHKSOODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591649
Record name 4-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282087-44-9
Record name 4-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-iodo-3-(methyloxy)benzoate (3.25 g, 0.011 mol), sodium hydroxide (0.48 g, 0.012 mol) and water (30 mL) in methanol (30 mL) was heated in an oil bath at 65° C. for 3 hr. The mixture was concentrated in vacuo to remove the methanol and the aqueous residue was chilled in an ice bath. Concentrated aqueous hydrogen chloride was added until the pH was acidic and the mixture was stirred at ice bath temperature. The resulting solid was filtered, washed with water and dried to give 4-iodo-3-(methyloxy)benzoic acid as a white solid, used without further purification. LC/MS (method A) tR 2.35 min; m/z 279 (M+H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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